molecular formula C15H16N2O2 B7520204 N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide

N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide

Cat. No.: B7520204
M. Wt: 256.30 g/mol
InChI Key: RLMLHUDEEHBMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide is a chemical compound that belongs to the class of benzamides It features a pyridine ring substituted with two methyl groups at positions 4 and 6, and a methoxy group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide typically involves the reaction of 4,6-dimethyl-2-aminopyridine with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-(4,6-dimethylpyridin-2-yl)-3-hydroxybenzamide.

    Reduction: Formation of N-(4,6-dimethylpyridin-2-yl)-3-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyridin-2-yl)-3-hydroxybenzamide
  • N-(4,6-dimethylpyridin-2-yl)-3-aminobenzamide
  • N-(4,6-dimethylpyridin-2-yl)-3-nitrobenzamide

Uniqueness

N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the specific substitution pattern on the pyridine ring can affect the compound’s binding affinity and selectivity for certain molecular targets .

Properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-7-11(2)16-14(8-10)17-15(18)12-5-4-6-13(9-12)19-3/h4-9H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMLHUDEEHBMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.